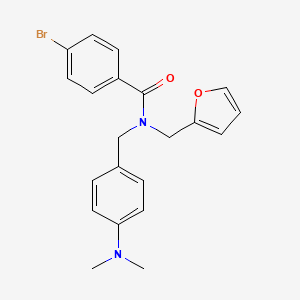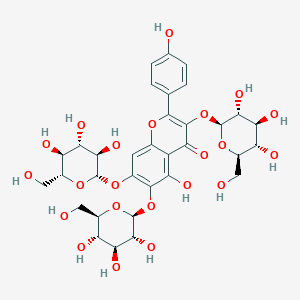
6-Hydroxykaempferol-3,6,7-triglucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxykaempferol-3,6,7-triglucoside is a natural product found in the herbs of Chrysactinia tinctorius . It is a powder with a molecular formula of C33H40O22 and a molecular weight of 788.7 . It has been found to inhibit platelet aggregation induced by collagen and shows weak inhibitory effects on the adenosine 5’-diphosphate (ADP)-induced platelet aggregation .
Molecular Structure Analysis
The molecular structure of 6-Hydroxykaempferol-3,6,7-triglucoside is characterized by a molecular formula of C33H40O22 . The exact mass and monoisotopic mass of the molecule are 788.20112290 g/mol . The molecule has a complexity of 1330 and contains a total of 95 atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Hydroxykaempferol-3,6,7-triglucoside include a molecular weight of 788.7 g/mol, a molecular formula of C33H40O22, and a complexity of 1330 . It has 14 hydrogen bond donors and 22 hydrogen bond acceptors .Scientific Research Applications
Endothelial Protection and Anti-Thrombotic Activity
HGG, a major glycoside found in safflower (Carthamus tinctorius), has garnered attention for its protective effects on endothelial cells and its potential as an anti-thrombotic agent . Here’s what we know:
Endothelial Injury Protection:Health Products and Biomarker Potential
Mechanism of Action
Target of Action
The primary targets of 6-Hydroxykaempferol-3,6,7-triglucoside (HGG) are hypoxia-inducible factor-1 alpha (HIF-1α) and nuclear factor kappa B (NF-κB) . These targets play a crucial role in the regulation of cellular responses to hypoxia and inflammation, respectively .
Mode of Action
HGG interacts with its targets, HIF-1α and NF-κB, by regulating their expressions at both transcriptome and protein levels . This interaction results in the mitigation of the inflammatory response .
Biochemical Pathways
The affected biochemical pathway is the HIF-1α/NF-κB signaling pathway . The downstream effects include the reversal of the mRNA expression of pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α, and the reduction of the release of IL-6 after oxygen-glucose deprivation followed by reoxygenation (OGD/R) .
Pharmacokinetics
It’s known that hgg is a bioactive compound found in safflower , suggesting it may be absorbed and metabolized in the body to exert its effects.
Result of Action
HGG significantly protects against OGD/R induced endothelial injury, and decreases apoptosis in human umbilical vein endothelial cells (HUVECs) . Moreover, HGG exhibits protective effects against phenylhydrazine (PHZ)-induced zebrafish thrombosis and improves blood circulation .
Action Environment
The in vitro and in vivo studies suggest that the compound’s action can be influenced by conditions of hypoxia and reoxygenation .
Future Directions
properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-3,6,7-tris[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O22/c34-6-13-17(38)22(43)25(46)31(51-13)50-12-5-11-16(20(41)29(12)54-32-26(47)23(44)18(39)14(7-35)52-32)21(42)30(28(49-11)9-1-3-10(37)4-2-9)55-33-27(48)24(45)19(40)15(8-36)53-33/h1-5,13-15,17-19,22-27,31-41,43-48H,6-8H2/t13-,14-,15-,17-,18-,19-,22+,23+,24+,25-,26-,27-,31-,32+,33+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJKKAOXNQVUMQ-JRMHXNAHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxykaempferol-3,6,7-triglucoside | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2384456.png)
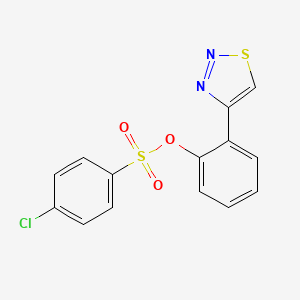
![5-ethoxy-6-ethyl-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2384459.png)
![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone](/img/structure/B2384460.png)
![N-Methyl-N-[2-oxo-2-[[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amino]ethyl]prop-2-enamide](/img/structure/B2384461.png)
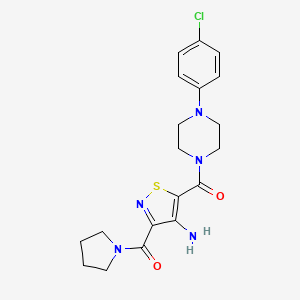
![N-(4-butylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2384466.png)
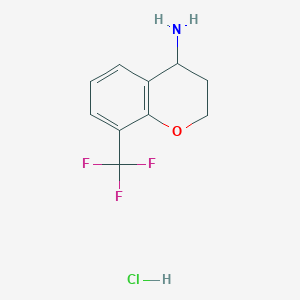
![N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2384470.png)
![2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride](/img/structure/B2384471.png)
![Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2384472.png)
![Ethyl 2-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2384474.png)
![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2384477.png)
